4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzoxazinone core, and dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Construction of the Benzoxazinone Core: The benzoxazinone core is formed through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, the oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
- 3,4-Dimethoxyphenylacetic acid
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
The uniqueness of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-7-8-15-14(9-12)23(18(24)11-27-15)10-17-21-20(22-28-17)13-5-4-6-16(25-2)19(13)26-3/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVYBDLZJGMKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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